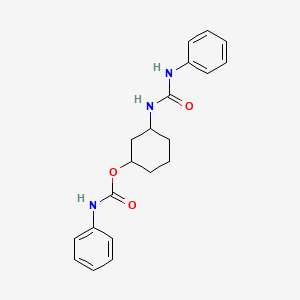

3-(3-Phenylureido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(phenylcarbamoylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(21-15-8-3-1-4-9-15)22-17-12-7-13-18(14-17)26-20(25)23-16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,23,25)(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSAUPOZPNVQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

Several strategic approaches can be employed for synthesizing 3-(3-Phenylureido)cyclohexyl phenylcarbamate:

Linear Synthesis

This approach involves sequential introduction of functional groups onto the cyclohexyl backbone. Typically, the cyclohexyl core is first functionalized at the appropriate positions, followed by introduction of either the phenylureido or phenylcarbamate group, and finally installation of the remaining functional group.

Detailed Preparation Methods

Synthesis of Cyclohexyl Precursors

The preparation of appropriately functionalized cyclohexyl derivatives is crucial for successful synthesis of the target compound. These precursors typically include 3-aminocyclohexanol or related compounds with suitable protecting groups.

Synthesis of trans-4-Hydroxycyclohexylamine Derivatives

A key starting material for introducing both ureido and carbamate groups is trans-4-hydroxycyclohexylamine, which can be prepared through several routes:

(1,4-trans)-4-Hydroxycyclohexan-1-amine + Protecting group → Protected (1,4-trans)-4-hydroxycyclohexan-1-amine

The trans-isomer is often preferred due to its defined conformation. The hydroxyl and amino groups can serve as handles for introducing the phenylcarbamate and phenylureido groups, respectively.

Introduction of the Phenylureido Group

The phenylureido moiety can be introduced through reaction of an amine with phenyl isocyanate or alternative reagents.

Direct Method Using Phenyl Isocyanate

The most straightforward approach involves reaction of the amine-functionalized cyclohexyl derivative with phenyl isocyanate:

Cyclohexylamine derivative + Phenyl isocyanate → Phenylureido-cyclohexyl derivative

This reaction typically proceeds in good yields under mild conditions and can be performed in various solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

Alternative Method Using Carbonyldiimidazole (CDI)

For cases where phenyl isocyanate may be too reactive or unavailable, an alternative approach using carbonyldiimidazole can be employed:

m-Phenylenediamine + CDI → Phenyl isocyanate intermediate

Phenyl isocyanate intermediate + Cyclohexylamine derivative → Phenylureido-cyclohexyl derivative

This method, though involving an additional step, offers better control over the reaction and can reduce side product formation.

Introduction of the Phenylcarbamate Group

The phenylcarbamate group can be introduced through several methods, each with distinct advantages.

Using Phenyl Chloroformate

A direct approach involves reaction of the hydroxyl group of the cyclohexyl derivative with phenyl chloroformate, followed by reaction with ammonia or an appropriate amine:

Cyclohexanol derivative + Phenyl chloroformate → Phenyl cyclohexyl carbonate

Phenyl cyclohexyl carbonate + NH3 → Cyclohexyl phenylcarbamate

This method typically requires basic conditions, such as using pyridine or triethylamine as both solvent and base.

Using Phenyl Isocyanate

An alternative approach involves direct reaction of the cyclohexanol derivative with phenyl isocyanate:

Cyclohexanol derivative + Phenyl isocyanate → Cyclohexyl phenylcarbamate

This reaction may require catalysis by organic bases such as 4-dimethylaminopyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Sequential Synthesis of 3-(3-Phenylureido)cyclohexyl Phenylcarbamate

The most effective strategy for synthesizing the target compound involves a sequential approach:

- Protection of the amine group of trans-3-aminocyclohexanol

- Introduction of the phenylcarbamate group at the hydroxyl position

- Deprotection of the amine group

- Formation of the phenylureido group

This sequence minimizes potential side reactions and cross-reactivity between the reactive functional groups.

Optimization of Reaction Conditions

Careful optimization of reaction conditions is essential for maximizing yield and purity of the final product.

Solvent Selection

Table 1 summarizes the effect of different solvents on the phenylureido formation reaction:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 2-3 | 65-75 |

| THF | 50-60 | 4-6 | 60-70 |

| DMSO | 60-80 | 2-3 | 70-80 |

| Acetone | 50-60 | 8-10 | 45-55 |

| DCM | 25-35 | 12-16 | 50-60 |

DMF and DMSO generally provide the best combination of yield and reaction time for the phenylureido formation.

Base Selection for Carbamate Formation

The choice of base significantly affects the formation of the phenylcarbamate group, as shown in Table 2:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0-25 | 65-75 |

| DMAP | DCM | 0-25 | 80-90 |

| Pyridine | - | 25 | 70-80 |

| Potassium carbonate | Acetone | 50-60 | 55-65 |

| DIPEA | DMF | 25 | 75-85 |

DMAP shows superior catalytic activity for the phenylcarbamate formation, often yielding the best results.

Purification and Characterization

Purification Methods

The crude 3-(3-phenylureido)cyclohexyl phenylcarbamate typically requires purification through:

- Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures)

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexanes)

Characterization Techniques

Comprehensive characterization of the final product should include:

One-Pot Synthesis Approaches

Recent advances have explored one-pot methodologies to streamline the synthesis of complex ureido-carbamate compounds.

Palladium-Catalyzed Approach

A promising one-pot method involves palladium-catalyzed reactions for simultaneous formation of urea and carbamate linkages:

Cyclohexyl precursor + Phenyl isocyanate + CO + Catalyst → 3-(3-Phenylureido)cyclohexyl phenylcarbamate

This approach typically employs Pd(OAc)₂ as catalyst, with phosphine ligands and bases such as triethylamine in THF or similar solvents.

Advanced Synthetic Methodologies

Click Chemistry Approaches

Recent developments have explored the application of click chemistry principles for the efficient synthesis of ureido and carbamate functionalities:

Azide-functionalized cyclohexyl derivative + Alkyne reagents → Functionalized cyclohexyl derivatives

These approaches offer advantages in terms of reaction efficiency, selectivity, and environmentally friendly conditions.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a promising methodology for the synthesis of complex molecules containing multiple functional groups:

- Better control of reaction parameters

- Improved heat and mass transfer

- Opportunity for automation and scale-up

- Enhanced safety profiles for hazardous reagents

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylureido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of corresponding phenylureido and phenylcarbamate derivatives with oxidized functional groups.

Reduction: Formation of reduced derivatives with amine or alcohol functional groups.

Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Phenylureido)cyclohexyl phenylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Phenylureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal applications, it may inhibit key enzymes involved in disease progression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Key Observations :

- Propham lacks the phenylureido and cyclohexyl groups, resulting in simpler pharmacokinetics and widespread use as a herbicide .

- Methyl (3-hydroxyphenyl)-carbamate demonstrates how hydroxyl groups improve aqueous solubility, contrasting with the hydrophobic phenylureido group in the target compound .

- Thiourea derivatives () highlight the impact of replacing carbamate with thiourea, which may alter hydrogen-bonding capacity and toxicity profiles .

Physicochemical Properties

Table 2: Lipophilicity and Stability Trends

Key Observations :

Key Observations :

- The target compound’s dual functional groups may enable dual mechanisms, such as simultaneous enzyme inhibition (carbamate) and receptor binding (urea), differentiating it from single-mechanism analogs like propham .

- Thiourea derivatives () are often explored in catalysis or metal chelation, whereas carbamates dominate in biocidal applications .

Biological Activity

3-(3-Phenylureido)cyclohexyl phenylcarbamate is a synthetic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 352.43 g/mol. Its structure features a cyclohexyl ring substituted with phenylureido and phenylcarbamate groups, which contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

3-(3-Phenylureido)cyclohexyl phenylcarbamate exhibits its biological activity primarily through the inhibition of specific enzymes or receptors. The compound's ability to bind to these molecular targets allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different medical contexts.

Key Mechanisms

- Enzyme Inhibition : The compound is known to inhibit enzymes involved in critical pathways, including those related to inflammation and cancer progression.

- Receptor Modulation : It can interact with receptor sites, influencing signal transduction pathways that are crucial for cellular responses.

Anti-inflammatory Activity

Research has shown that 3-(3-Phenylureido)cyclohexyl phenylcarbamate possesses anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has been observed to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) at micromolar concentrations.

Neuroprotective Effects

In the context of neurodegenerative diseases, 3-(3-Phenylureido)cyclohexyl phenylcarbamate has shown promise as a neuroprotective agent. It was found to mitigate cell death in motor neurons exposed to stressors like cyclopiazonic acid, potentially through the inhibition of apoptotic pathways mediated by JNK signaling.

Case Study 1: Anti-inflammatory Mechanism

A study conducted on macrophage cells treated with lipopolysaccharides (LPS) revealed that 3-(3-Phenylureido)cyclohexyl phenylcarbamate significantly decreased the levels of TNF-alpha and IL-6. This reduction was attributed to the compound's ability to inhibit NF-kB signaling pathways.

Case Study 2: Cancer Cell Proliferation

In vitro experiments using human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Research Findings

Recent research highlights include:

- MAPK Pathway Inhibition : The compound has been linked to the inhibition of MAPK pathways, which are crucial in regulating cell growth and apoptosis.

- Synergistic Effects : When combined with other therapeutic agents, 3-(3-Phenylureido)cyclohexyl phenylcarbamate showed enhanced efficacy, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Phenylureido)cyclohexyl phenylcarbamate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via a two-step process:

Ureido Formation : Reacting cyclohexylamine derivatives with phenyl isocyanate to form the 3-phenylureido intermediate.

Carbamate Formation : Coupling the intermediate with phenyl chloroformate under anhydrous conditions (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .

- Characterization : Use -NMR to confirm carbamate formation (δ = 4.76 ppm for the cyclohexyl C-H adjacent to the carbamate group) and IR spectroscopy to identify the carbonyl stretch (~1690–1720 cm) .

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- - and -NMR : Resolve stereochemistry and confirm substituent positions (e.g., cyclohexyl ring protons split into multiplet patterns at δ = 1.2–2.1 ppm) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H] peaks with <2 ppm error) .

- Elemental Analysis : Ensure purity (>95% by C, H, N percentages) .

Q. How does solvent choice impact the stability of 3-(3-Phenylureido)cyclohexyl phenylcarbamate during synthesis?

- Methodological Answer : Anhydrous solvents (e.g., dichloromethane, dioxane) are critical to prevent carbamate hydrolysis. Trace moisture leads to phenylcarbamic acid byproducts, detectable via TLC (Rf shift) or -NMR (disappearance of δ = 4.76 ppm peak) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for phenylcarbamate derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects. For example:

- Nematicidal Activity : In phenylcarbamate derivatives, electron-withdrawing groups (e.g., nitro in 29 ) enhance activity, while methoxy groups (e.g., 35 ) reduce it .

- Experimental Design : Conduct side-by-side bioassays under standardized conditions (e.g., 1000 ppm concentration, 48h exposure) and use ANOVA to compare toxicity means. Include positive controls (e.g., commercial nematicides) .

Q. What strategies optimize the reaction yield of 3-(3-Phenylureido)cyclohexyl phenylcarbamate when scaling up?

- Methodological Answer :

- Catalyst Screening : Test bases like N-methylimidazole (20 mol% boosts yield to 85% vs. 50% without catalyst) .

- Temperature Gradients : Use microreactors to maintain low temperatures (<10°C) during exothermic steps (e.g., isocyanate addition) .

- Workup Efficiency : Quench excess isocyanate with diethylamine and purify via silica gel flash chromatography (hexane/ethyl acetate gradient) .

Q. How do steric and electronic effects of substituents influence the compound’s metal-ion recognition properties?

- Methodological Answer : In cellulose-phenylcarbamate hybrids (e.g., Cel-1 ), bulky cyclohexyl groups enhance selectivity for Fe and Cu via chelation.

- Fluorescence Quenching Assays : Titrate metal ions into a 0.1 mM solution of Cel-1 in DMSO and measure emission at λ= 350 nm. Stern-Volmer plots quantify binding constants .

- Comparative Studies : Replace cyclohexyl with phenyl groups to assess steric hindrance’s role .

Q. What computational methods predict the binding affinity of 3-(3-Phenylureido)cyclohexyl phenylcarbamate to biological targets like VEGFR-2?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with VEGFR-2 crystal structure (PDB ID: 4AGD). Focus on the ATP-binding pocket; prioritize poses with hydrogen bonds to Cys919 and hydrophobic interactions with Leu840 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.